molecular formula C27H38O6 B191747 lucidenic acid A CAS No. 95311-94-7

lucidenic acid A

Cat. No.: B191747
CAS No.: 95311-94-7
M. Wt: 458.6 g/mol
InChI Key: INIPQDKLXQHEAJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The most widely studied pharmacological effect of Lucidenic Acid A is its anti-cancer effect. This compound can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The nature of these interactions involves specific binding to cancer cells, leading to their death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to induce apoptosis in cancer cells, thereby inhibiting their proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets cancer cells, leading to their death, while having no significant effect on the viability of normal peripheral blood lymphocytes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being studied. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lucidenic acid A is primarily isolated from Ganoderma lucidum through extraction and purification processes. The extraction typically involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the cultivation conditions of Ganoderma lucidum to enhance the yield of lucidenic acids. Techniques such as submerged fermentation and solid-state fermentation are being explored to increase production efficiency .

Chemical Reactions Analysis

Types of Reactions

Lucidenic acid A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions are various lucidenic acid derivatives, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities compared to the parent compound .

Scientific Research Applications

    Chemistry: Lucidenic acid A serves as a valuable lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties.

    Biology: It is used to study the biological pathways involved in its anti-cancer, anti-inflammatory, and antioxidant activities.

    Medicine: this compound is being investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and viral infections.

    Industry: The compound is explored for its use in functional foods and nutraceuticals due to its health-promoting properties.

Comparison with Similar Compounds

Lucidenic acid A is part of a larger family of lucidenic acids, including lucidenic acids B, C, D, E, F, and N. Each of these compounds has unique structural features and pharmacological properties:

This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development.

Properties

IUPAC Name

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIPQDKLXQHEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lucidenic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

95311-94-7
Record name Lucidenic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 195 °C
Record name Lucidenic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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